molecular formula C15H16F4N2O4 B4538539 3,5-bis(difluoromethyl)-1-[2-(4-methoxyphenoxy)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol

3,5-bis(difluoromethyl)-1-[2-(4-methoxyphenoxy)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4538539
M. Wt: 364.29 g/mol
InChI Key: OSQORUPIMZVMQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazol-5-ol derivatives involves complex chemical reactions where different precursors are combined under specific conditions to form the desired compound. Studies such as those by Bunescu et al. (2009) and Yao et al. (2007) describe methods for synthesizing trifluoromethyl-substituted arenes and arylmethylene-bis derivatives in aqueous media without a catalyst, highlighting the chemical flexibility and reactivity of these compounds under various synthesis conditions (Bunescu et al., 2009); (Yao et al., 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 3,5-bis(difluoromethyl)-1-[2-(4-methoxyphenoxy)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol has been extensively analyzed through various spectroscopic and crystallographic techniques. Research by Evecen et al. (2016) on a closely related pyrazole compound utilized IR, NMR, and X-ray diffraction methods, providing insights into the geometric configuration, bond lengths, and angles, which are crucial for understanding the molecular structure and its implications on reactivity and properties (Evecen et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of pyrazol-5-ol derivatives, including the compound , involves various reactions such as cyclocondensation, as reported by Mamat et al. (2008), highlighting the potential for creating a wide range of functionalized molecules. Such reactions underscore the compound's versatility in synthetic chemistry and its potential as a precursor for more complex molecules (Mamat et al., 2008).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, play a significant role in determining the compound's applicability in various fields. Studies like those by Kumarasinghe et al. (2009) on closely related compounds provide a basis for understanding how structural differences influence physical properties and how these properties can be analyzed and manipulated for specific applications (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further transformations, are essential for exploiting the compound's full potential in synthetic and applied chemistry. The work by Cheng et al. (2017) and Sujatha et al. (2009) on the synthesis and properties of pyrazole derivatives sheds light on these aspects, offering a glimpse into the chemical behavior and versatility of these compounds (Cheng et al., 2017); (Sujatha et al., 2009).

properties

IUPAC Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(4-methoxyphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F4N2O4/c1-8(25-10-5-3-9(24-2)4-6-10)13(22)21-15(23,14(18)19)7-11(20-21)12(16)17/h3-6,8,12,14,23H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQORUPIMZVMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C(CC(=N1)C(F)F)(C(F)F)O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenoxy)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-bis(difluoromethyl)-1-[2-(4-methoxyphenoxy)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 2
Reactant of Route 2
3,5-bis(difluoromethyl)-1-[2-(4-methoxyphenoxy)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 3
3,5-bis(difluoromethyl)-1-[2-(4-methoxyphenoxy)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 4
3,5-bis(difluoromethyl)-1-[2-(4-methoxyphenoxy)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 5
3,5-bis(difluoromethyl)-1-[2-(4-methoxyphenoxy)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol
Reactant of Route 6
3,5-bis(difluoromethyl)-1-[2-(4-methoxyphenoxy)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol

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